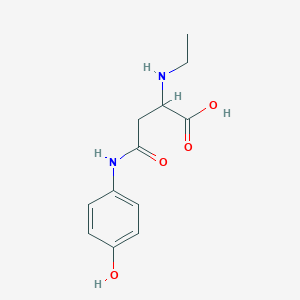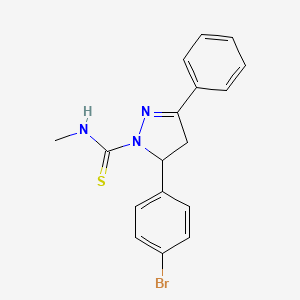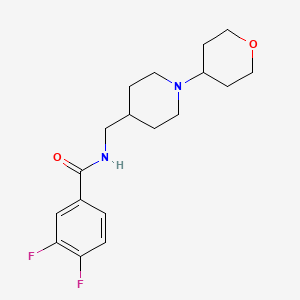
3,4-difluoro-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds to 3,4-difluoro-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide has been explored in the literature. For instance, the synthesis of a carbon-14 labelled N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide, which shares a piperidine structure similar to the compound , involves the introduction of a radioisotope via an aryllithium reaction with carbon dioxide. This process forms the labelled acid, which is then transformed into the amide . Although the specific synthesis of this compound is not detailed, the methods used in the synthesis of structurally related compounds could provide a foundation for its production.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been characterized using various spectral measurements, including IR, UV-Visible, 1H, and 13C NMR, as well as X-ray crystallography . These techniques allow for the detailed understanding of the molecular framework and the spatial arrangement of atoms within the molecule. The presence of a piperidine ring and a benzamide moiety is common in the structure, which is crucial for the biological activity of these compounds.
Chemical Reactions Analysis
The compounds with structures related to this compound exhibit interesting chemical behaviors. For example, the naphthalimide derivatives described in the literature show aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties . These compounds can form nano-aggregates in certain solvents, and their luminescent properties are influenced by the polarity of the solvent. Additionally, they display mechanochromic properties, where physical stimuli such as grinding can change their crystalline state, which is reversible upon annealing.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally similar compounds to this compound have been studied using photoelectron spectroscopy, SEM, and TEM measurements . These compounds are luminescent in both DMF solution and the solid state, and their luminescence can be enhanced in aqueous-DMF solutions. The reversible change between crystalline and amorphous states upon grinding and annealing suggests interesting solid-state properties that could be relevant for the compound . Density Functional Theory (DFT) calculations are also employed to rationalize the optical data of these compounds, which could be applied to understand the electronic properties of this compound.
科学的研究の応用
Molecular Interaction and Supramolecular Assembly
Compounds with difluoro-benzamide structures and their interactions play a crucial role in the formation of multi-component molecular solids. These interactions, especially hydrogen bonds and weak intermolecular interactions such as C–H⋯F and C–H⋯O, are essential in assembling individual molecules into larger architectures. Studies have shown that such interactions can lead to the development of novel crystals with potential applications in material science and drug design (Wang et al., 2014).
Fluorinated Compounds in Medicinal Chemistry
Fluorinated compounds, including those with specific fluoropyrazoles and difluorobenzamide functionalities, are of considerable interest as building blocks in medicinal chemistry. Their development and synthesis, as demonstrated through various strategies, highlight their potential applications in creating more effective and selective pharmaceuticals (Surmont et al., 2011).
Electrophilic Fluorination
The electrophilic fluorination and functionalization of pyrazoles and similar nitrogen-containing heterocycles have been extensively studied. These reactions are pivotal in the synthesis of complex organic molecules with potential applications in drug discovery and development. The ability to introduce fluorine or difluoro groups into molecules can significantly alter their biological activity and physicochemical properties (Koroniak et al., 2006).
Antimicrobial Applications
Difluoromethylated compounds, including those with benzamide functionalities, have been synthesized and evaluated for their in vitro antibacterial and antifungal activities. The strategic synthesis and introduction of difluoro groups into these compounds have shown promising antimicrobial properties, underscoring their potential in developing new antimicrobial agents (Chundawat et al., 2016).
Luminescence and Photophysical Properties
The study of compounds with benzamide ligands, including those with difluoro groups, has contributed to the development of materials with unique luminescence and photophysical properties. Such materials are sought after for their potential applications in organic electronics, bioimaging, and sensing technologies (Yamaji et al., 2017).
特性
IUPAC Name |
3,4-difluoro-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F2N2O2/c19-16-2-1-14(11-17(16)20)18(23)21-12-13-3-7-22(8-4-13)15-5-9-24-10-6-15/h1-2,11,13,15H,3-10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLNBOREYKKKJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)F)F)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2505765.png)

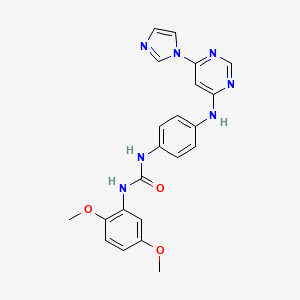
![4-{4-cyano-5-[(4-methoxybenzyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2505769.png)
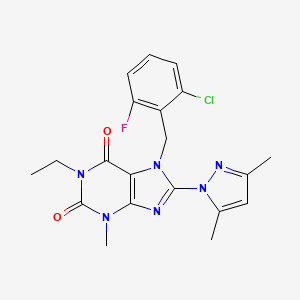
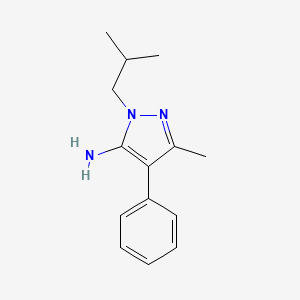


![3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2505777.png)
![4-((4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)-5-methylisoxazole](/img/structure/B2505779.png)
![methyl 2-(4-(5-isopropyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetate](/img/structure/B2505780.png)
![Tert-butyl (3aR,6aS)-3a-amino-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-5-carboxylate](/img/structure/B2505781.png)
